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Compound of Interest

Compound Name: 1-Chloro-3-methoxypropan-2-one

CAS No.: 50918-61-1

Cat. No.: B2585068

Get Quote

Executive Summary
In advanced drug development and complex organic synthesis, the selection of bifunctional

building blocks dictates the efficiency of downstream pharmacophore assembly. 1-Chloro-3-
methoxypropan-2-one (CAS: 50918-61-1) is a highly versatile, dielectrophilic aliphatic

intermediate. Featuring both an α -chloroketone moiety and a terminal methoxy ether, it serves

as a critical synthon for constructing heterocyclic cores and acts as a reactant in asymmetric

catalysis[1],. This whitepaper provides a comprehensive technical analysis of its commercial

supply chain, physicochemical properties, and field-proven synthetic workflows.

Chemical Identity and Core Properties
Understanding the physicochemical baseline of 1-chloro-3-methoxypropan-2-one is essential

for predicting its behavior in nucleophilic substitution and catalytic environments. The adjacent

carbonyl group significantly enhances the electrophilicity of the α -carbon via inductive electron

withdrawal, making the chloride highly labile.

Table 1: Physicochemical Properties and Identification Data
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Property Value

Chemical Name 1-Chloro-3-methoxypropan-2-one

CAS Registry Number 50918-61-1

Molecular Formula C₄H₇ClO₂

Molecular Weight 122.55 g/mol

Boiling Point 173.8 ± 15.0 °C (Predicted)

Density 1.119 ± 0.06 g/cm³ (Predicted)

SMILES O=C(COC)CCl

GHS Signal Word Danger (H318, H317, H315, H335)

Data aggregated from predictive models and supplier specifications,.

Commercial Landscape and Supply Chain Dynamics
1-Chloro-3-methoxypropan-2-one is classified as a specialized fine chemical intermediate

rather than a bulk commodity. Procurement strategies must account for its stability and the

specific scales offered by global vendors.

Table 2: Commercial Supplier Landscape

Supplier Primary Region Catalog Availability
Logistics
Requirement

Global R&D Scale (mg to g)

Standard /

Temperature

Controlled

Global 100 mg – 5 g
Cold-Chain

Transportation

China / Global R&D Scale Standard

Global Flexible Sizes Standard
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Supply Chain Causality: Noticeably, suppliers like BLD Pharm mandate cold-chain

transportation for this compound[2]. The causality behind this requirement lies in the inherent

reactivity of α -halo ketones. Prolonged exposure to ambient heat and light can induce auto-

polymerization, darkening, or slow hydrolysis (releasing HCl), which severely degrades the

purity of the reagent before it reaches the bench.

Synthetic Utility and Mechanistic Applications
Heterocyclic Core Assembly for Delta-5 Desaturase
(D5D) Inhibitors
In medicinal chemistry, 1-chloro-3-methoxypropan-2-one is utilized to synthesize heterocyclic

compounds that act as Delta-5 Desaturase (D5D) inhibitors—targets for metabolic and

cardiovascular disorders[3]. The molecule acts as a dielectrophile. First, the highly reactive α -

chloride undergoes an SN​2 displacement by a nucleophilic nitrogen on the precursor.

Subsequently, the ketone undergoes an acid-catalyzed intramolecular cyclization, locking the

structure into a rigid heterocycle[3].
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Figure 1: Two-step synthetic workflow for D5D inhibitors using 1-chloro-3-methoxypropan-2-
one.

Asymmetric Ir-Catalyzed Hydrogenation
Beyond structural incorporation, this compound is employed as a reactant in the highly

enantioselective synthesis of aryl glycines. The protocol utilizes an asymmetric Iridium-

catalyzed hydrogenation of α -imino esters, driven by chiral ferrocenylphosphine-

phosphoramidite ligands[1],. The methoxy group provides critical steric bulk and potential

secondary coordination (hydrogen bonding) that helps lock the transition state, ensuring high

chiral induction.
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Figure 2: Ir-catalyzed asymmetric hydrogenation pathway for aryl glycine synthesis.

Experimental Workflows and Protocols
The following self-validating protocol details the incorporation of 1-chloro-3-methoxypropan-
2-one into a heterocyclic D5D inhibitor core, adapted from established patent literature[3].

Step-by-Step Methodology: Alkylation and Cyclization
Phase 1: Nucleophilic Substitution ( SN​2 )

Initiation: Dissolve the heterocyclic nucleophile in a polar aprotic solvent. Add 1-chloro-3-
methoxypropan-2-one (e.g., 463 mg, 3.78 mmol, sourced from Enamine) dropwise over 15

minutes[3].
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Propagation: Stir the reaction mixture at room temperature (rt) for 16 hours[3].

Validation Checkpoint 1: Perform LC-MS analysis on a 10 μ L reaction aliquot. Do not

proceed until the mass of the starting nucleophile is fully replaced by the [M+H]+ peak of the

alkylated intermediate.

Solvent Exchange: Concentrate the reaction mixture in vacuo to completely remove the polar

solvent.

Causality: Removing the initial solvent is mandatory. The subsequent dehydration step

requires a non-polar environment to shift the thermodynamic equilibrium toward the

cyclized product.

Phase 2: Acid-Catalyzed Dehydration 5. Reconstitution: Dissolve the crude residue in 10 mL of

anhydrous toluene[3]. 6. Catalysis: Add p-Toluenesulfonic acid hydrate (p-TsOH) (55 mg, 0.29

mmol)[3].

Causality:p-TsOH is utilized because it is a strong, organic-soluble acid that efficiently

protonates the ketone, driving intramolecular attack without introducing an aqueous biphasic

system that would stall dehydration.

Thermal Cyclization: Heat the mixture at 75 °C for 1 hour[3].

Validation Checkpoint 2: Monitor by TLC (1:1 Hexanes/Ethyl Acetate). The intermediate spot

must be fully consumed, yielding a new, lower-polarity spot corresponding to the dehydrated

heterocycle.

Quench & Extraction: Cool to rt, quench with saturated aqueous NaHCO3​solution (to

neutralize p-TsOH and prevent product degradation), and extract with an organic solvent[3].

Handling, Stability, and Storage Protocols
Due to its reactive α -chloro motif, 1-chloro-3-methoxypropan-2-one poses specific handling

risks. It carries GHS hazard statements for serious eye damage (H318), skin irritation (H315),

and respiratory irritation (H335)[4].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://patents.google.com/patent/US20230159560A1/en
https://patents.google.com/patent/US20230159560A1/en
https://patents.google.com/patent/US20230159560A1/en
https://patents.google.com/patent/US20230159560A1/en
https://patents.google.com/patent/US20230159560A1/en
https://www.benchchem.com/product/b2585068/docs?utm_src=pdf-body#1-chloro-3-methoxypropan-2-one-commercial-availability-handling-and-synthetic-utility
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB13836090.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2585068?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8 °C (or -20 °C for long-term

storage) to prevent thermal degradation[2].

Handling: All transfers should be conducted in a fume hood using standard Schlenk

techniques or a glovebox to avoid moisture-induced hydrolysis of the chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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